2-Bromo-1-(2-methoxypyridin-4-yl)ethanone

CAS No.: 1187669-32-4

Cat. No.: VC3371692

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187669-32-4 |

|---|---|

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | 2-bromo-1-(2-methoxypyridin-4-yl)ethanone |

| Standard InChI | InChI=1S/C8H8BrNO2/c1-12-8-4-6(2-3-10-8)7(11)5-9/h2-4H,5H2,1H3 |

| Standard InChI Key | LSEAFYYGGQILPK-UHFFFAOYSA-N |

| SMILES | COC1=NC=CC(=C1)C(=O)CBr |

| Canonical SMILES | COC1=NC=CC(=C1)C(=O)CBr |

Introduction

Chemical Structure and Properties

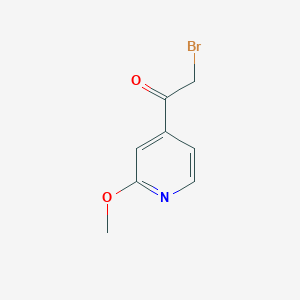

2-Bromo-1-(2-methoxypyridin-4-yl)ethanone is characterized by a 2-methoxypyridine ring with an α-bromoketone group attached at the 4-position. This structural arrangement contributes to its specific chemical behavior and reactivity profile.

Basic Structural Information

The compound belongs to the class of heterocyclic organic compounds, specifically pyridine derivatives. Its structure incorporates three key functional groups: a pyridine ring, a methoxy substituent, and an α-bromoketone moiety.

| Property | Value |

|---|---|

| CAS Number | 1187669-32-4 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| SMILES Notation | COC1=NC=CC(=C1)C(=O)CBr |

| InChI | InChI=1S/C8H8BrNO2/c1-12-8-4-6(2-3-10-8)7(11)5-9/h2-4H,5H2,1H3 |

| InChIKey | LSEAFYYGGQILPK-UHFFFAOYSA-N |

The compound features a pyridine ring with a methoxy group at the 2-position and an α-bromoketone group at the 4-position. This structural arrangement is critical for its reactivity and applications in organic synthesis .

Spectroscopic Properties

Mass spectrometry data indicates specific mass-to-charge ratios for various adducts of the compound, which are valuable for analytical identification and purity assessment.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 229.98113 | 138.7 |

| [M+Na]⁺ | 251.96307 | 142.2 |

| [M+NH₄]⁺ | 247.00767 | 143.0 |

| [M+K]⁺ | 267.93701 | 142.6 |

| [M-H]⁻ | 227.96657 | 138.4 |

| [M+Na-2H]⁻ | 249.94852 | 142.4 |

| [M]⁺ | 228.97330 | 137.9 |

| [M]⁻ | 228.97440 | 137.9 |

These predicted collision cross-section (CCS) values provide valuable information for analytical chemists using ion mobility mass spectrometry for compound identification and characterization .

Synthesis and Preparation

The synthesis of 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone typically involves careful control of reaction conditions to achieve optimal yield and purity.

General Synthetic Approaches

The compound is typically synthesized through bromination of the corresponding acetyl derivative. This process requires controlled reaction conditions to ensure selective bromination at the α-position of the ketone group while preserving the methoxy substituent on the pyridine ring.

Reaction Conditions

The synthesis generally employs mild temperature conditions and appropriate solvents such as dichloromethane or ethanol to minimize side reactions and optimize yield. The bromination step must be carefully controlled to prevent over-bromination or unwanted side reactions at the pyridine ring.

Modern Synthetic Methods

Contemporary approaches to the synthesis may involve continuous flow reactors to enhance efficiency and yield. These advanced techniques allow for better control of reaction parameters and can significantly improve the quality and reproducibility of the synthetic process.

Chemical Reactivity

2-Bromo-1-(2-methoxypyridin-4-yl)ethanone exhibits reactivity patterns typical of α-bromoketones, making it versatile in organic synthesis.

Nucleophilic Substitution Reactions

The presence of the bromine atom at the α-position of the ketone makes the compound particularly susceptible to nucleophilic substitution reactions. This reactivity pattern is fundamental to its utility as a synthetic intermediate in the preparation of various heterocyclic compounds.

Other Transformations

The compound's ketone functionality allows for additional transformations such as reduction, condensation reactions, and potential coordination with metal centers. These properties expand its utility in organic synthesis beyond simple nucleophilic substitution reactions.

Applications in Organic Synthesis

The structural features of 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone make it valuable in various synthetic pathways.

As a Building Block

The compound serves as an important building block in organic synthesis, particularly for the construction of complex heterocyclic systems. The reactive α-bromoketone moiety provides an excellent handle for introducing diverse functional groups through nucleophilic substitution reactions.

Medicinal Chemistry Applications

In medicinal chemistry, the compound can be utilized as a precursor for creating compounds with potential biological activity. The 2-methoxypyridine scaffold is found in various bioactive molecules, and the ability to functionalize it further through the α-bromoketone group opens pathways to diverse chemical libraries for drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume